6-(chloromethyl)-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
The compound is a derivative of triazine, a class of nitrogen-containing heterocycles. The “2-methoxy-5-methylphenyl” part suggests a substituted aromatic ring attached to the triazine .
Molecular Structure Analysis
The molecular structure would likely involve a triazine ring, with the various substituents (chloromethyl, 2-methoxy-5-methylphenyl, and two amino groups) attached at the 1, 3, and 5 positions .Chemical Reactions Analysis
The reactivity of this compound could involve the amino groups, which might participate in various reactions. The chloromethyl group could also be reactive, potentially undergoing nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure. For example, the presence of polar groups (like the amino groups and the methoxy group) could impact solubility .Scientific Research Applications
Antibacterial and Antifungal Activities
Research into novel triazine derivatives, including compounds structurally related to 6-(chloromethyl)-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine, has shown significant antibacterial and antifungal activities. A study by Kushwaha and Sharma (2022) synthesized a series of triazine derivatives evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating significant activity (Kushwaha & Sharma, 2022).
Agricultural Applications
In agriculture, triazine compounds have been investigated for their impact on water quality and herbicide effectiveness. For instance, a study by Gaynor et al. (2001) explored the influence of tillage, intercrop, and controlled drainage-subirrigation on the loss of atrazine and other herbicides, highlighting the environmental implications of their use in agriculture (Gaynor et al., 2001).
Photopolymerization Initiators
Triazine derivatives have also been explored for their utility in polymer chemistry, particularly as photoinitiators or co-initiators in polymerization reactions. Kabatc, Czech, and Kowalczyk (2011) discussed the application of a triazine derivative as a photoinitiator in the UV-crosslinking of acrylic adhesives, demonstrating increased efficiency under visible light irradiation (Kabatc, Czech, & Kowalczyk, 2011).
Environmental Remediation
The adsorption behavior of triazine and related herbicides has been studied in relation to soil and water remediation. Singh, Kloeppel, and Klein (2001) investigated the sorption-desorption of metolachlor and other herbicides in soils, providing insights into the environmental behavior of these compounds (Singh, Kloeppel, & Klein, 2001).
High-Performance Materials
Triazine-based compounds have been utilized in the synthesis of high-performance materials, such as aromatic polyamides with phenyl-1,3,5-triazine moieties. Yu et al. (2012) described the synthesis of such polyamides, highlighting their excellent thermal stability and mechanical properties (Yu et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(chloromethyl)-2-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-7-3-4-9(19-2)8(5-7)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZIVOVYJZBIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(chloromethyl)-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.